molecular formula C6H7Sn B3050168 Stannane, phenyl- CAS No. 2406-68-0

Stannane, phenyl-

Cat. No.: B3050168
CAS No.: 2406-68-0
M. Wt: 197.83 g/mol
InChI Key: JDWJZEXJARCHAT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction proceeds as follows:

PhMgBr+SnCl4PhSnCl3+MgBrCl\text{PhMgBr} + \text{SnCl}_4 \rightarrow \text{PhSnCl}_3 + \text{MgBrCl} PhMgBr+SnCl4​→PhSnCl3​+MgBrCl

This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of stannane, phenyl- often involves the use of more scalable methods, such as the direct reaction of phenyl lithium with tin tetrachloride. This method is preferred due to its higher yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Stannane, phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenylstannic acid, phenylstannane, and various substituted stannanes .

Scientific Research Applications

Chemical Properties and Structure

Stannane, phenyl- has the general formula C6H5Sn and is characterized by a tin atom bonded to a phenyl group. Its unique electronic properties make it valuable in several chemical reactions, particularly those involving carbon-carbon bond formation.

Applications in Organic Synthesis

  • Stille Coupling Reactions
    • Overview : Stannane, phenyl- is predominantly used in Stille coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst.
    • Data Table: Efficiency of Stille Coupling Reactions
    Substrate TypeYield (%)Conditions
    Aryl Halides85-95Pd(PPh₃)₄, Toluene
    Vinyl Halides75-90Pd(PPh₃)₂Cl₂, THF
    Alkynes70-80Pd(OAc)₂, DMF
    • Case Study : Research indicates that using phenylstannane with various palladium catalysts yields significant amounts of desired products, showcasing its effectiveness in synthesizing complex organic molecules .
  • Synthesis of Organotin Compounds
    • Overview : Stannane, phenyl- serves as a precursor for synthesizing more complex organotin derivatives. These derivatives are crucial in developing new materials with enhanced properties.
    • Data Table: Organotin Derivatives from Phenylstannane
    Derivative NameYield (%)Methodology
    Tributylphenylstannane90Reaction with tributyl halides
    Diphenyltin oxide80Oxidation of diphenyltin

Applications in Materials Science

  • Polymerization Reactions
    • Overview : Phenylstannane is utilized as a catalyst or catalyst precursor in various polymerization reactions. Its ability to stabilize radical intermediates makes it valuable in producing high-performance polymers.
  • Synthesis of Functionalized Ionic Liquids
    • Overview : Recent studies have explored the use of phenylstannane in synthesizing functionalized ionic liquids, which have applications in catalysis and separation technologies .

Applications in Medicinal Chemistry

  • Biological Activity
    • Overview : Organotin compounds, including stannane, phenyl-, are studied for their potential biological activities, including antibacterial and antifungal properties.
  • Drug Development
    • Case Study : Research has indicated that organotin compounds can serve as intermediates in the synthesis of pharmaceuticals. Their unique properties allow for modifications that enhance biological activity .

Environmental Impact and Safety

While stannane, phenyl- has numerous applications, it is essential to consider its environmental impact and toxicity:

  • Organotin compounds are known to be toxic to aquatic life and can disrupt endocrine functions in wildlife .
  • Proper handling and disposal methods must be implemented to mitigate environmental risks associated with their use.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, phenyl- is unique due to its specific reactivity and stability, which makes it particularly useful in the Stille coupling reaction. Its ability to form stable complexes with palladium and other metals sets it apart from other organotin compounds .

Properties

InChI

InChI=1S/C6H7.Sn/c1-2-4-6-5-3-1;/h1-5H,6H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWJZEXJARCHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1[Sn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2406-68-0
Record name Phenyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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